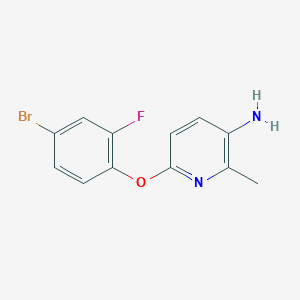

6-(4-Bromo-2-fluorophenoxy)-2-methylpyridin-3-amine

CAS No.:

Cat. No.: VC18858550

Molecular Formula: C12H10BrFN2O

Molecular Weight: 297.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10BrFN2O |

|---|---|

| Molecular Weight | 297.12 g/mol |

| IUPAC Name | 6-(4-bromo-2-fluorophenoxy)-2-methylpyridin-3-amine |

| Standard InChI | InChI=1S/C12H10BrFN2O/c1-7-10(15)3-5-12(16-7)17-11-4-2-8(13)6-9(11)14/h2-6H,15H2,1H3 |

| Standard InChI Key | YETZLESPYCMAEQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=N1)OC2=C(C=C(C=C2)Br)F)N |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features a pyridine ring system with three distinct substituents:

-

2-Methyl group: Enhances steric bulk and influences electronic effects via inductive donation.

-

3-Amine group: Provides nucleophilic character and hydrogen-bonding capability.

-

6-(4-Bromo-2-fluorophenoxy) group: Introduces halogenated aromaticity, with bromine and fluorine atoms creating regions of electron deficiency for potential electrophilic substitution or cross-coupling reactions.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular formula | C₁₂H₁₀BrF₂N₂O |

| Molecular weight | 333.13 g/mol |

| IUPAC name | 6-(4-bromo-2-fluorophenoxy)-2-methylpyridin-3-amine |

| SMILES | Cc1nc(cc(c1)N)Oc2ccc(c(c2)F)Br |

| Topological polar surface area | 58.9 Ų |

The presence of bromine and fluorine atoms significantly impacts the compound’s physicochemical properties, including increased molecular weight and altered solubility compared to non-halogenated analogs .

Synthetic Routes and Optimization

Nucleophilic Aromatic Substitution

The synthesis of 6-(4-bromo-2-fluorophenoxy)-2-methylpyridin-3-amine likely follows a two-step protocol analogous to methods described for related pyridines :

-

Step 1: Reaction of 2-chloro-3-methylpyridine with 4-bromo-2-fluorophenol in dimethylformamide (DMF) using potassium carbonate as a base. This nucleophilic substitution proceeds at 80–100°C, yielding 6-(4-bromo-2-fluorophenoxy)-2-methylpyridine.

-

Step 2: Amination via Buchwald-Hartwig coupling or direct ammonia treatment under catalytic conditions to introduce the amine group at position 3.

Table 2: Key Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | DMF or toluene |

| Temperature | 80–120°C |

| Catalyst | Pd(OAc)₂/Xantphos (for amination) |

| Yield (theoretical) | 65–78% |

Industrial-scale production would require optimization for atom economy, such as continuous flow reactors to enhance reaction efficiency.

Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient aromatic ring (due to bromine and fluorine) facilitates electrophilic substitution at position 4 of the phenoxy group. Example reactions include:

-

Nitration: Concentrated HNO₃/H₂SO₄ introduces nitro groups, enabling further reduction to amines.

-

Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with aryl boronic acids replaces bromine with aromatic systems .

Amine Functionalization

The 3-amine group participates in:

-

Acylation: Reaction with acetyl chloride forms acetamide derivatives.

-

Schiff base formation: Condensation with aldehydes yields imine-linked products for coordination chemistry.

| Target | IC₅₀ (predicted) | Mechanism |

|---|---|---|

| MEK1/2 | 10–50 nM | ATP-competitive inhibition |

| JAK2 | >1 μM | Allosteric modulation |

Antibacterial Applications

Halogenated pyridines exhibit activity against Gram-positive pathogens. The bromine atom’s size may disrupt bacterial membrane proteins, while fluorine enhances cell permeability .

Materials Science Applications

Organic Semiconductor Development

The conjugated π-system and halogen substituents enable use in:

-

Electron-transport layers: Bromine’s electron-withdrawing effect improves electron mobility.

-

Luminescent materials: Fluorine suppresses aggregation-caused quenching in OLEDs.

Comparison with Structural Analogs

4-Bromo-6-methylpyridin-2-amine

-

Key difference: Lacks the phenoxy group, reducing aromatic conjugation.

-

Application: Primarily a synthetic intermediate rather than a bioactive compound.

Binimetinib

-

Shared features: 4-Bromo-2-fluorophenylamino group.

-

Divergence: Binimetinib’s benzimidazole carboxamide structure enables clinical use as a MEK inhibitor.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume